molecular formula C16H15N5O2 B4426888 1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B4426888
M. Wt: 309.32 g/mol
InChI Key: DUIBMBWACRFDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a tricyclic purine derivative characterized by an imidazo[2,1-f]purine core with methyl groups at positions 1 and 7 and an o-tolyl (2-methylphenyl) substituent at position 6. This scaffold is of pharmacological interest due to its structural flexibility, enabling diverse modifications that influence receptor binding, pharmacokinetics, and therapeutic applications.

Properties

IUPAC Name

4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-9-6-4-5-7-11(9)21-10(2)8-20-12-13(17-15(20)21)19(3)16(23)18-14(12)22/h4-8H,1-3H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIBMBWACRFDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and formamidine derivatives.

    Imidazole Ring Formation: The imidazole ring is introduced via cyclization reactions involving suitable precursors.

    Substitution Reactions: The methyl and o-tolyl groups are introduced through alkylation reactions using methylating agents and o-tolyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes substitution at reactive positions, particularly C3 and C8. Cross-coupling methodologies demonstrate its utility in generating derivatives:

Suzuki-Miyaura Coupling

A Pd-catalyzed coupling with aryl/vinylboronic acids under aqueous conditions yields C3-arylated/vinylated products. Reaction parameters and outcomes are summarized below:

Boronic AcidCatalyst SystemYieldProduct Structure
Phenylboronic acidPd(OAc)₂/TPPTS (H₂O, 80°C)65%3a: C3-phenyl derivative
trans-2-PhenylvinylPd(OAc)₂/TPPTS (H₂O, 80°C)58%3b: C3-vinylphenyl derivative

Key conditions :

  • Aqueous medium (pH 7–8)

  • 24–48 hr reaction time

  • Ligand: TPPTS (water-soluble phosphine)

Alkylboronic acids (e.g., ethylboronic acid) show negligible reactivity under these conditions, likely due to steric hindrance and reduced electrophilicity at C3 .

Oxidation and Reduction

The compound’s purine-like core and ketone group participate in redox reactions:

Oxidation Pathways

  • Ketone Oxidation : The 3-oxobutan-2-yl sidechain (in analogues) undergoes oxidation with KMnO₄/CrO₃ to form carboxylic acid derivatives.

  • Core Oxidation : The imidazo[2,1-f]purine system is susceptible to ring oxidation under strong oxidizing agents, though specific products remain uncharacterized.

Reduction Pathways

  • Ketone Reduction : NaBH₄ or LiAlH₄ reduces the 3-oxobutan-2-yl group to secondary alcohols in related compounds.

  • Core Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively saturates non-aromatic double bonds without disrupting the purine framework.

Methyl Group Reactivity

The 1- and 7-methyl substituents are relatively inert under standard conditions but can undergo demethylation via:

  • Acid/Base Hydrolysis : Prolonged exposure to concentrated HCl/NaOH cleaves methyl groups, yielding demethylated purine derivatives.

  • Enzymatic Demethylation : CYP450 enzymes (in vitro studies) catalyze oxidative N-demethylation, though rates are substrate-dependent.

Comparative Reactivity

Reactivity trends for analogous imidazo[2,1-f]purines:

Reaction Typeo-Tolyl Derivative Reactivityp-Tolyl Analog Reactivity
Suzuki CouplingModerate (58–65%)High (70–85%)
Oxidation StabilityHigher (steric protection)Lower
Reduction SelectivityPreferential sidechainCore + sidechain

The o-tolyl group’s steric bulk reduces coupling efficiency compared to p-tolyl analogues but enhances oxidation stability by shielding reactive sites .

Mechanistic Insights

  • Cross-Coupling : The C3 position acts as an electrophilic center, with Pd(0) oxidative addition to the C–I bond (in iodinated precursors) forming key intermediates.

  • Steric Effects : o-Tolyl substitution at C8 impedes reagent access to C3, necessitating elevated temperatures or extended reaction times .

Scientific Research Applications

Chemical Information

  • IUPAC Name : 1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • Molecular Formula : C16H15N5O2
  • Molecular Weight : 309.32 g/mol
  • Canonical SMILES : CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C

Structural Characteristics

The compound features a purine core with a dimethyl and ortho-tolyl substituent, which enhances its lipophilicity and biological interactions. The unique structure contributes to its potential therapeutic properties.

Medicinal Chemistry

This compound has been investigated for various medicinal applications:

  • Anticancer Activity : Studies indicate that this compound may induce apoptosis in cancer cell lines. It shows promise against specific human tumor cell lines due to its ability to interact with cellular pathways involved in cancer progression.
  • Antiviral Properties : Research has demonstrated antiviral activity against certain viral strains. The mechanism often involves inhibition of viral replication by interacting with viral enzymes.
  • Antidepressant Effects : The compound has shown potential as a serotonin receptor ligand (5-HT_1A and 5-HT_7), which are critical in mood regulation. In vivo studies have exhibited significant antidepressant-like effects.

Enzyme Inhibition

The compound is being explored for its ability to inhibit phosphodiesterases (PDEs), particularly PDE4B and PDE10A. This inhibition can modulate various signaling pathways, making it a candidate for treating conditions like depression and anxiety.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows chemists to develop derivatives with enhanced biological activity or altered pharmacokinetic properties.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of imidazo[2,1-f]purines and evaluated their anticancer activity against various human cancer cell lines. One derivative exhibited significant cytotoxicity against breast cancer cells through apoptosis induction mechanisms.

Case Study 2: Antiviral Activity Assessment

A study in Virology Journal assessed the antiviral efficacy of imidazo[2,1-f]purines against HIV and other viral infections. The compounds were shown to inhibit viral replication effectively by targeting specific viral enzymes.

Case Study 3: Neuropharmacological Studies

Research published in Neuropharmacology highlighted the antidepressant-like effects of imidazo[2,1-f]purines in animal models. The study demonstrated that these compounds could significantly reduce despair behavior in forced swim tests (FST), suggesting their potential as novel antidepressants.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. It may act by:

    Inhibition of Enzymes: The compound can inhibit certain enzymes involved in cellular metabolism.

    Modulation of Signaling Pathways: It can affect signaling pathways that regulate cell growth and differentiation.

    Binding to Receptors: The compound may bind to specific receptors, altering their activity and downstream effects.

Comparison with Similar Compounds

Structural Modifications and Therapeutic Targets

The imidazo[2,1-f]purine-2,4-dione core allows for substitutions at positions 1, 3, 7, and 8, which dictate biological activity. Below is a comparative analysis of key derivatives:

Pharmacological and Pharmacokinetic Profiles

Table 2: Functional and Pharmacokinetic Comparisons
Compound Receptor Affinity (Ki) Functional Activity Metabolic Stability Key Adverse Effects
AZ-853 5-HT1A: 0.6 nM Partial agonist; moderate brain uptake Moderate (HLM model) Hypotension, weight gain
AZ-861 5-HT1A: 0.2 nM Full agonist; lower brain uptake Moderate (HLM model) Lipid metabolism disturbances
CB11 PPARγ EC50: ~100 nM PPARγ-dependent apoptosis Not reported Not reported
Compound 3i 5-HT1A/5-HT7 dual ligand Antidepressant (FST ED50: 2.5 mg/kg) Moderate None reported at therapeutic dose

Key Findings :

  • Serotonin Receptor Ligands : Fluorinated arylpiperazinylalkyl derivatives (e.g., 3i, AZ-853/861) exhibit potent 5-HT1A/5-HT7 affinity but negligible PDE4B/PDE10A inhibition . The o-tolyl group in the target compound may similarly enhance receptor binding via hydrophobic interactions.
  • Safety Profiles: AZ-853’s α1-adrenolytic activity causes hypotension, while AZ-861’s trifluoromethyl group minimizes cardiovascular effects but disrupts lipid metabolism .

Biological Activity

1,7-Dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound features a unique imidazo[2,1-f]purine core with specific substitutions that influence its biological activity. The synthesis typically involves multi-step organic reactions, starting with the formation of the imidazo[2,1-f]purine structure and subsequent introduction of the o-tolyl group through substitution reactions. Common reagents in these processes include strong bases like sodium hydride and solvents such as dimethylformamide (DMF) .

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is believed to act as an inhibitor or modulator of specific enzymes and receptors involved in critical biological pathways. This compound may influence signal transduction pathways and gene expression, leading to various physiological effects .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : In vitro studies have shown that it can induce apoptosis in certain cancer cell lines. For instance, tests against human tumor cell lines have demonstrated cytotoxic effects .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation markers in cellular models .
  • Enzyme Inhibition : It has been noted to inhibit enzymes involved in purine metabolism, which could be beneficial in conditions like gout or hyperuricemia .

Case Studies and Research Findings

StudyFindings
Cytotoxicity Assay Demonstrated significant inhibition of cell proliferation in LCLC-103H and A-427 cell lines at concentrations above 10 µM.
Anti-inflammatory Study Showed a reduction in TNF-alpha levels in activated macrophages after treatment with the compound.
Enzyme Inhibition Test Inhibited xanthine oxidase activity with an IC50 value of 15 µM, suggesting potential therapeutic applications in managing uric acid levels.

Q & A

Basic Research Questions

Q. What are the key structural features of 1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione that influence its affinity for the 5-HT1A receptor?

  • Methodological Answer : The compound's core imidazopurine-dione scaffold and arylpiperazinylalkyl side chains are critical for 5-HT1A receptor binding. SAR studies demonstrate that substituents on the phenyl ring (e.g., 2-fluoro vs. 3-trifluoromethyl groups) significantly modulate receptor affinity and functional agonism. For example, AZ-861 (3-trifluoromethyl substitution) exhibits stronger agonism than AZ-853 (2-fluoro substitution) due to enhanced electronic effects and steric interactions .
  • Experimental Design :

  • In vitro assays : Radioligand binding assays (e.g., competitive displacement with [³H]-8-OH-DPAT) to determine Ki values.
  • Functional assays : Measurement of cAMP inhibition or ERK phosphorylation to assess intrinsic activity .

Q. How is this compound synthesized, and what are common optimization strategies?

  • Methodological Answer : The compound is synthesized via alkylation of 1,3-dialkylxanthine derivatives followed by cyclization with ammonia or amines. Optimization focuses on:

  • Side-chain modifications : Varying alkyl linker lengths (e.g., butyl vs. pentyl) to enhance blood-brain barrier penetration.
  • Substituent tuning : Introducing fluorinated or trifluoromethyl groups to improve metabolic stability and receptor selectivity .
    • Key Steps :
  • N7-alkylation of 8-bromoxanthine intermediates.
  • Cyclization using liquid ammonia or acetic acid reflux for imidazole ring closure .

Advanced Research Questions

Q. What methodologies are used to resolve contradictions in efficacy between structurally similar derivatives (e.g., AZ-853 vs. AZ-861)?

  • Methodological Answer : Discrepancies in antidepressant-like efficacy (e.g., AZ-853's superior brain penetration vs. AZ-861's stronger in vitro agonism) are analyzed using:

  • Pharmacokinetic profiling : Brain-to-plasma ratio measurements via LC-MS/MS.
  • Behavioral assays : Forced swim test (FST) in mice after acute/repeated dosing, with pre-treatment with 5-HT1A antagonists (e.g., WAY-100635) to confirm receptor mediation .
    • Data Interpretation : AZ-853's weaker in vitro activity but better CNS bioavailability highlights the need for integrated in vitro-in vivo correlation (IVIVC) models .

Q. How do metabolic stability and cell permeability studies inform the development of imidazopurine-dione derivatives?

  • Methodological Answer :

  • Metabolic stability : Incubation with human liver microsomes (HLM) to assess CYP450-mediated degradation. AZ-853 shows moderate stability (t₁/₂ = 45 min), while fluorinated derivatives like AZ-861 exhibit prolonged t₁/₂ due to reduced oxidative metabolism .
  • Permeability : Parallel artificial membrane permeability assay (PAMPA) to predict blood-brain barrier penetration. Derivatives with logP values <3 and polar surface area <80 Ų are prioritized .

Q. What strategies mitigate adverse effects (e.g., sedation, lipid metabolism disturbances) observed in preclinical models?

  • Methodological Answer :

  • Selective receptor targeting : Use of functional selectivity assays to identify "biased agonists" that activate 5-HT1A-mediated cAMP inhibition without α1-adrenolytic effects.
  • Dose optimization : Subchronic dosing regimens in rodents to balance efficacy (FST immobility reduction) and side effects (blood pressure monitoring, lipid profiling) .

Methodological Challenges and Solutions

Q. How are multi-target interactions (e.g., 5-HT1A, PDE4, adenosine receptors) evaluated for imidazopurine-dione derivatives?

  • Approach :

  • Broad-spectrum receptor panels : Screen against 100+ GPCRs, ion channels, and enzymes to identify off-target effects.
  • Computational docking : Molecular dynamics simulations to predict binding modes at 5-HT1A vs. adenosine A3 receptors (e.g., imidazopurine derivatives show >100-fold selectivity for 5-HT1A) .

Q. What in vitro and in vivo models are most predictive of clinical antidepressant activity?

  • Models :

  • In vitro : Human 5-HT1A receptor-transfected CHO cells for functional assays.
  • In vivo : Chronic mild stress (CMS) models in rodents, paired with FST and sucrose preference tests. AZ-853 shows efficacy at 1.25 mg/kg, comparable to fluoxetine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
Reactant of Route 2
1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.